molecular formula C15H23NO6 B5141814 oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine

oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine

Cat. No.: B5141814
M. Wt: 313.35 g/mol
InChI Key: QQFJQIXLCDCWKL-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine is a compound that combines oxalic acid with an amine derivative. The amine component, N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine, is a derivative that includes phenoxyethoxy and propan-2-amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine typically involves the reaction of oxalic acid with the amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine involves its interaction with specific molecular targets. The phenoxyethoxy group can interact with enzymes or receptors, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine is unique due to the combination of oxalic acid and the specific amine derivative. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.C2H2O4/c1-12(2)14-8-9-15-10-11-16-13-6-4-3-5-7-13;3-1(4)2(5)6/h3-7,12,14H,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFJQIXLCDCWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC=CC=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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